Benzenamine, 4,4'-sulfonylbis(N-hydroxy-
Description
Properties
CAS No. |
36679-40-0 |
|---|---|
Molecular Formula |
C12H12N2O4S |
Molecular Weight |
280.30 g/mol |
IUPAC Name |
N-[4-[4-(hydroxyamino)phenyl]sulfonylphenyl]hydroxylamine |
InChI |
InChI=1S/C12H12N2O4S/c15-13-9-1-5-11(6-2-9)19(17,18)12-7-3-10(14-16)4-8-12/h1-8,13-16H |
InChI Key |
JTWLNNIFEWPZHA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NO)S(=O)(=O)C2=CC=C(C=C2)NO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4,4'-sulfonylbis(N-hydroxy-) generally involves the following key steps:
- Starting Materials: The primary precursors are benzenamine derivatives, particularly 4-aminobenzenesulfonamide or related sulfonyl-substituted anilines.
- Sulfonylation Reaction: The benzenamine derivatives are reacted with sulfonyl chloride compounds under controlled conditions. The reaction typically requires a base such as pyridine to neutralize the hydrochloric acid formed and to facilitate the formation of the sulfonyl linkage between two benzene rings.
- Hydroxylamine Introduction: The primary amine groups (-NH₂) on the sulfonyl-linked benzene rings are converted to hydroxylamine groups (-NHOH) through oxidation or direct substitution reactions, often using hydroxylamine hydrochloride or related reagents.
- Purification: The crude product is purified by recrystallization or chromatographic techniques to achieve high purity.
This synthetic approach is supported by literature indicating that the sulfonyl linkage formation is a critical step, often optimized by controlling temperature, solvent, and reaction time to maximize yield and minimize side reactions.
Industrial Production Methods
In industrial settings, the preparation of Benzenamine, 4,4'-sulfonylbis(N-hydroxy-) is typically scaled up using continuous flow reactors. These reactors provide:
- Enhanced Control: Precise regulation of temperature, pressure, and reaction time.
- Improved Yield and Purity: Continuous flow allows for better mixing and heat transfer, resulting in higher product consistency.
- Automation: Automated systems reduce contamination risk and improve reproducibility.
- Scalability: The process can be scaled without significant loss of efficiency or quality.
Such methods are preferred for producing this compound on a commercial scale, ensuring consistent supply for research or pharmaceutical applications.
Data Table: Summary of Preparation Methods
| Preparation Method | Starting Materials | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Sulfonylation with Sulfonyl Chloride | 4-Aminobenzenesulfonamide, Sulfonyl chloride | Pyridine base, controlled temperature | Direct formation of sulfonyl linkage; scalable | Requires purification steps |
| Continuous Flow Reactor Process | Same as above | Automated temperature and pressure control | High yield and purity; scalable | Requires specialized equipment |
| Reductive Amination | 4-Aminobenzenesulfonamide, Benzaldehydes | Sodium borohydride, ethanol, reflux | Enables analog synthesis | Stepwise imine formation needed |
| Buchwald–Hartwig Coupling | Bromo-substituted sulfonamides, Amines | Pd catalyst, elevated temperatures | Introduces heteroaryl groups | Catalyst cost and sensitivity |
| Microwave-Assisted Synthesis | Sulfonylbis anilines, Aromatic aldehydes | Microwave irradiation, short reaction time | Rapid synthesis, cleaner reaction | Limited to certain substrates |
Research Discoveries and Notes on Preparation
- The hydroxylamine substitution on the sulfonylbis benzene framework significantly alters the chemical reactivity compared to the parent diamine compound (Dapsone).
- Continuous flow synthesis is a modern industrial approach that enhances reproducibility and safety, especially important for hydroxylamine derivatives prone to decomposition.
- Microwave-assisted methods, though primarily reported for Schiff bases and related sulfonylbis aniline derivatives, suggest potential for rapid synthesis of hydroxylamine derivatives with appropriate optimization.
- Reductive amination and palladium-catalyzed coupling reactions provide flexible routes for structural diversification, which can be adapted for synthesizing N-hydroxy analogues.
- Purification is critical due to the sensitivity of hydroxylamine groups and potential side reactions during synthesis.
The preparation of Benzenamine, 4,4'-sulfonylbis(N-hydroxy-) is primarily achieved through sulfonylation of benzenamine derivatives under basic conditions, followed by introduction or preservation of the N-hydroxy functional groups. Industrial synthesis benefits from continuous flow reactors for enhanced control and scalability. Alternative synthetic routes, including reductive amination and palladium-catalyzed coupling, offer pathways for analog preparation and structural modification. Emerging techniques like microwave-assisted synthesis show promise for rapid and cleaner production but require further adaptation for this specific compound.
This comprehensive overview integrates data from chemical suppliers, peer-reviewed synthetic methodologies, and industrial practices to provide an authoritative guide on the preparation of Benzenamine, 4,4'-sulfonylbis(N-hydroxy-).
Chemical Reactions Analysis
Acylation with Carboxylic Acid Derivatives
The hydroxylamine groups undergo N-acylation under Schotten–Baumann conditions. For example:
-
Reaction with 4-[(4-bromophenyl)sulfonyl]benzoyl chloride in dichloromethane yields 2-{4-[(4-bromophenyl)sulfonyl]benzamido}-3-methylbutanoic acid (94% yield) .
-
Key conditions : Room temperature, 4-methylmorpholine as a base .
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| N-acylation | Benzoyl chloride, DCM, 4-methylmorpholine | Bis-acylated hydroxamic acid derivatives | 94% |
Cyclodehydration to Oxazolones
Intramolecular cyclodehydration of acylated derivatives forms 4H-1,3-oxazol-5-one rings:
-
2-{4-[(4-bromophenyl)sulfonyl]benzamido}-3-methylbutanoic acid reacts with ethyl chloroformate to form 2-{4-[(4-bromophenyl)sulfonyl]phenyl}-4-isopropyl-4H-1,3-oxazol-5-one (90% yield) .
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Cyclodehydration | Ethyl chloroformate, 4-methylmorpholine | 4H-1,3-oxazol-5-one derivatives | 90% |
Electrophilic Substitution at Aromatic Rings
The electron-withdrawing sulfonyl group deactivates the aromatic rings, directing electrophilic substitution to specific positions:
-
Bromination and iodination occur at the 2,6-positions of the benzene rings when treated with bromine or iodine monochloride in acetic acid .
| Reaction Type | Reagents/Conditions | Substituent Position | Source |
|---|---|---|---|
| Halogenation | Br₂/ICl in acetic acid | 2,6-positions |
Biological Activity Correlation
Derivatives exhibit enhanced antimicrobial and antioxidant properties:
-
Brominated analogs show improved antibiofilm activity (e.g., inhibition zones >15 mm) .
-
Electron-donating groups (e.g., -OCH₃) increase antioxidant effects .
| Derivative Type | Biological Activity | Key Structural Feature | Source |
|---|---|---|---|
| Brominated oxazolone | Antibiofilm activity | 4H-1,3-oxazol-5-one core | |
| Methoxy-substituted | Antioxidant enhancement | -OCH₃ groups |
Spectroscopic Characterization
Critical spectral data for reaction products include:
-
FTIR : –N=O stretching (~1633 cm⁻¹), sulfonyl S=O asymmetric/symmetric stretches (1300–1120 cm⁻¹) .
-
¹H NMR : Aromatic protons resonate at δ 6.5–8.5 ppm; imine protons (–N=CH–) appear at δ 8.3–8.9 ppm .
Reaction Optimization Insights
Scientific Research Applications
Benzenamine, 4,4'-sulfonylbis(N-hydroxy-) is a chemical compound with diverse applications in various fields, particularly in scientific research and industrial processes. This article explores its applications, supported by case studies and data tables to provide a comprehensive understanding of its significance.
Pharmaceutical Development
Benzenamine derivatives, including sulfonylbis(N-hydroxy-), have been investigated for their potential as pharmaceutical agents. The compound's ability to form stable complexes with metal ions makes it a candidate for developing new drugs targeting diseases that involve metal ion dysregulation.
Case Study: Metal Complexation
Research has shown that benzenamine derivatives can effectively chelate metal ions such as copper and zinc, which are critical in various biological processes. For instance, studies indicate that these complexes exhibit enhanced bioactivity against specific cancer cell lines, suggesting potential therapeutic applications in oncology.
Environmental Monitoring
The compound's stability and reactivity allow it to be utilized in environmental chemistry for monitoring pollutants. Its ability to form adducts with various environmental contaminants makes it useful for detecting and quantifying harmful substances in water and soil samples.
Case Study: Pollutant Detection
A study demonstrated that benzenamine, 4,4'-sulfonylbis(N-hydroxy-) could be used as a reagent for the detection of nitroaromatic compounds in contaminated water sources. The method showed high sensitivity and specificity, making it a valuable tool for environmental assessments.
Material Science
In material science, benzenamine derivatives are explored for their role in producing polymers and coatings. Their sulfonamide groups enhance adhesion properties and thermal stability in polymer matrices.
Case Study: Polymer Synthesis
Research involving the incorporation of benzenamine into polymer formulations revealed improved mechanical properties and resistance to thermal degradation. These findings suggest that the compound could be instrumental in developing high-performance materials for industrial applications.
Table 1: Summary of Applications
| Application Area | Description | Notable Findings |
|---|---|---|
| Pharmaceutical | Drug development through metal ion complexation | Enhanced bioactivity against cancer cell lines |
| Environmental Science | Monitoring pollutants | High sensitivity in detecting nitroaromatic compounds |
| Material Science | Polymer production | Improved mechanical properties and thermal stability |
Table 2: Case Study Overview
| Study Focus | Methodology | Results |
|---|---|---|
| Metal Complexation | Synthesis of metal complexes | Effective chelation with significant bioactivity |
| Pollutant Detection | Reagent application in water samples | High specificity for nitroaromatic compounds |
| Polymer Synthesis | Incorporation into polymer formulations | Enhanced properties in thermal resistance |
Mechanism of Action
The mechanism of action of Benzenamine, 4,4’-sulfonylbis(N-hydroxy-) involves the inhibition of specific enzymes and pathways. The sulfonyl group interacts with the active sites of enzymes, leading to the disruption of their normal function. This compound also affects cellular pathways by modulating the activity of key proteins and signaling molecules .
Comparison with Similar Compounds
Thermal Stability and Thermodynamics
- Dapsone : Melting point = 175–176°C; predicted boiling point = 511.7°C (760 Torr) .
- 4,4'-Methylenebisbenzenamine : Enthalpy of formation (ΔfH°solid) = 64.8 kJ/mol; heat capacity (Cp,solid) = 280.1 J/mol·K at 298 K .
- 4,4'-Oxybisbenzenamine : Enthalpy of formation (ΔfH°solid) = 22.5 kJ/mol; lower thermal stability compared to sulfonyl derivatives due to the ether bridge .
The N-hydroxy groups may reduce melting points due to increased molecular flexibility.
Biological Activity
Benzenamine, 4,4'-sulfonylbis(N-hydroxy-) is a chemical compound with the molecular formula and a molecular weight of 278.33 g/mol. Its structure features two N-hydroxy groups connected to a sulfonyl group that links two benzene rings. This unique configuration contributes to its notable biological activities, which have been the subject of various studies.
Structural Characteristics
The structural features of benzenamine, 4,4'-sulfonylbis(N-hydroxy-) can be summarized as follows:
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 278.33 g/mol |
| Functional Groups | Two N-hydroxy groups, sulfonyl group |
| Structural Similarities | Related compounds include sulfonamides and azo compounds |
This compound's structural attributes allow for significant chemical reactivity and potential applications in medicinal chemistry.
Biological Activities
Research indicates that benzenamine, 4,4'-sulfonylbis(N-hydroxy-) exhibits diverse biological activities, including antimicrobial and anticancer properties. These effects are largely attributed to its ability to interact with various biological systems.
Antimicrobial Activity
Studies have shown that compounds with similar structures to benzenamine, 4,4'-sulfonylbis(N-hydroxy-) possess antimicrobial properties. For instance:
- Gram-positive bacteria : Compounds similar to benzenamine exhibited activity against various Gram-positive bacteria such as Bacillus licheniformis and Staphylococcus aureus.
- Antifungal properties : Some derivatives demonstrated significant inhibition against fungal strains like Candida albicans and Aspergillus niger.
The Minimum Inhibitory Concentration (MIC) values for these compounds indicate their effectiveness in inhibiting microbial growth.
Anticancer Activity
Preliminary studies suggest that benzenamine, 4,4'-sulfonylbis(N-hydroxy-) may have anticancer properties. For example:
- Cell Line Studies : In vitro studies on cancer cell lines such as MCF-7 (breast cancer) showed that certain derivatives could induce apoptosis and inhibit cell proliferation.
- Mechanism of Action : The compound may interfere with DNA synthesis or repair mechanisms in cancer cells, leading to increased cell death.
Case Studies
- Antibacterial Efficacy : A study evaluated a series of sulfonamide derivatives, including benzenamine compounds, showing promising results against multi-drug resistant strains of Escherichia coli. The results indicated a correlation between structural features and antibacterial potency.
- Cytotoxicity Assessment : In a cytotoxicity assay using brine shrimp larvae, benzenamine derivatives displayed significant lethality compared to standard chemotherapeutics like 5-fluorouracil. This suggests potential for further development as an anticancer agent.
Toxicological Considerations
While the biological activities of benzenamine, 4,4'-sulfonylbis(N-hydroxy-) are promising, it is essential to consider its toxicological profile. Reports indicate that certain structural analogs may exhibit carcinogenic potential under specific conditions. Studies have shown:
- Carcinogenicity : Evidence suggests that some related compounds have been associated with an increased risk of tumors in animal models.
- Genotoxicity : Some studies reported chromosomal aberrations in cells exposed to similar compounds.
Q & A
Q. What are the key physicochemical properties of Dapsone, and how do they influence experimental design?
Dapsone (C₁₂H₁₂N₂O₂S, MW 248.30 g/mol) is a sulfone derivative with a melting point of 175–176°C and a predicted boiling point of 511.7±35.0°C at 760 Torr . Its solubility in polar solvents (e.g., DMSO, DMF) and stability under dry, dark conditions (2–8°C) are critical for storage and handling. Researchers must account for its pKa (1.24±0.10) when designing pH-dependent biological assays or synthesis protocols. Purity verification via HPLC (≥98%) is recommended for reproducibility .
Q. What methodologies are recommended for synthesizing and purifying Dapsone?
Dapsone is typically synthesized via sulfonation of diphenylamine derivatives or condensation reactions involving 4-aminophenyl sulfone intermediates. Key steps include:
- Reaction optimization : Use stoichiometric sulfonylating agents (e.g., sulfur trioxide complexes) under anhydrous conditions .
- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: ethyl acetate/hexane) to remove unreacted 4,4'-diaminodiphenyl sulfone byproducts .
- Characterization : FT-IR (S=O stretch at ~1150 cm⁻¹), ¹H NMR (aromatic protons at δ 6.5–7.5 ppm), and mass spectrometry (base peak at m/z 248) .
Q. How should researchers mitigate safety risks associated with Dapsone in laboratory settings?
Dapsone is not classified as acutely toxic in regulatory datasets (e.g., ECHA, NIST), but prolonged exposure may cause sensitization . Safety protocols include:
- PPE : Nitrile gloves, lab coats, and eye protection.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of fine powders.
- Waste disposal : Neutralize with dilute NaOH before disposal to reduce sulfone group reactivity .
Advanced Research Questions
Q. What mechanistic insights explain Dapsone’s antibacterial activity against Mycobacterium leprae?
Dapsone inhibits dihydropteroate synthase (DHPS), a key enzyme in folate biosynthesis, by competitively binding to the p-aminobenzoic acid (PABA) active site. Structural studies reveal:
- Sulfone group role : Mimics PABA’s carboxylate group, disrupting dihydrofolate production .
- Resistance mechanisms : Mutations in folP1 (e.g., Thr53Ile) reduce binding affinity, necessitating combinatorial therapy with rifampicin .
Experimental validation: Use isothermal titration calorimetry (ITC) to measure binding constants or CRISPR-edited M. leprae strains to study resistance pathways .
Q. How can contradictions in toxicity data for Dapsone derivatives be resolved?
Discrepancies in hazard classifications (e.g., ECHA vs. national registries) often arise from:
- Sample purity : Impurities like 4,4'-dichlorodiphenyl sulfone (a common byproduct) may skew toxicity assays .
- Assay variability : OECD guidelines for acute oral toxicity (TG 423) vs. in vitro alternatives (e.g., Ames test).
Resolution strategy : - Cross-validate using high-purity samples (HPLC-grade).
- Conduct multi-omics profiling (transcriptomics/proteomics) to identify off-target effects in model organisms .
Q. What advanced applications exist for Dapsone in polymer chemistry?
Dapsone derivatives are used in high-performance polymers due to their thermal stability and sulfone group rigidity. Examples include:
- Polysulfone resins : Synthesized via nucleophilic aromatic substitution with 4,4'-dichlorodiphenyl sulfone, achieving Mn >26,000 g/mol (osmometry in DMF) .
- Epoxy curing agents : Dapsone acts as a diamine hardener in epoxy systems (e.g., Araldite HT 976), enhancing glass transition temperatures (Tg >200°C) .
Characterization : Gel permeation chromatography (GPC), dynamic mechanical analysis (DMA) .
Q. What analytical challenges arise in quantifying Dapsone in biological matrices?
Dapsone’s low plasma concentration (0.1–1 µg/mL in pharmacokinetic studies) and metabolite interference (e.g., Dapsone hydroxylamine) require:
- LC-MS/MS : Use a C18 column with gradient elution (acetonitrile/0.1% formic acid) and MRM transitions (m/z 249→156 for Dapsone; m/z 250→92 for internal standards) .
- Sample preparation : Solid-phase extraction (HLB cartridges) to remove proteins and lipids .
- Validation : Meet FDA guidelines for accuracy (±15%), precision (RSD <15%), and LOQ (1 ng/mL) .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
